molecular formula C16H15FN4O4S B6550070 methyl 2-({7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate CAS No. 1040642-64-5

methyl 2-({7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate

Cat. No.: B6550070
CAS No.: 1040642-64-5
M. Wt: 378.4 g/mol
InChI Key: SNZHEORRGPPTMX-UHFFFAOYSA-N
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Description

This compound is a derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD) . It contains a fluorophenyl group, a purine ring, and a sulfanyl acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large purine ring system. The fluorophenyl group would likely contribute to the compound’s lipophilicity, potentially affecting its pharmacokinetics .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. It’s difficult to predict these properties without specific experimental data .

Mechanism of Action

If this compound is indeed a derivative of methylphenidate, it may act as a dopamine reuptake inhibitor, similar to methylphenidate . This would increase the levels of dopamine in the brain, which could have effects on attention and behavior .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, as well as investigations into its potential biological activity. Given its structural similarity to methylphenidate, it could be of interest in the field of neuropsychopharmacology .

Properties

IUPAC Name

methyl 2-[7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O4S/c1-20-13-12(14(23)19-15(20)24)21(7-9-3-5-10(17)6-4-9)16(18-13)26-8-11(22)25-2/h3-6H,7-8H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZHEORRGPPTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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